3-(Naphthalen-1-yl)-5-nitrobenzoic acid

Vue d'ensemble

Description

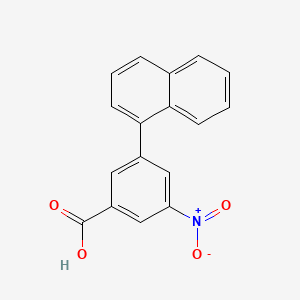

3-(Naphthalen-1-yl)-5-nitrobenzoic acid is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This compound features a naphthalene ring fused with a benzoic acid moiety, which is further substituted with a nitro group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid typically involves the nitration of 3-(Naphthalen-1-yl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. The use of continuous flow reactors allows for better control over the reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Naphthalen-1-yl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 3-(Naphthalen-1-yl)-5-aminobenzoic acid.

Substitution: Various halogenated, sulfonated, or alkylated derivatives of this compound.

Oxidation: Corresponding carboxylic acid derivatives.

Applications De Recherche Scientifique

3-(Naphthalen-1-yl)-5-nitrobenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The naphthalene ring can also interact with hydrophobic regions of proteins and enzymes, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Naphthalen-1-yl)benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.

5-Nitrobenzoic acid: Lacks the naphthalene ring, leading to different reactivity and applications.

Naphthalene-1-carboxylic acid: Lacks both the nitro group and the benzoic acid moiety, resulting in distinct properties.

Uniqueness

3-(Naphthalen-1-yl)-5-nitrobenzoic acid is unique due to the presence of both the naphthalene ring and the nitro-substituted benzoic acid moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Activité Biologique

3-(Naphthalen-1-yl)-5-nitrobenzoic acid is a notable compound within the realm of organic chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure : The compound features a naphthalene ring fused with a benzoic acid moiety, which is further substituted with a nitro group. This unique structure imparts significant chemical reactivity and biological activity.

Molecular Formula : CHNO

CAS Number : 1261964-85-5

Synthesis

The synthesis of this compound typically involves the nitration of 3-(Naphthalen-1-yl)benzoic acid using a mixture of concentrated nitric and sulfuric acids. Careful control of reaction conditions is essential to achieve selective nitration at the desired position on the benzoic acid ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating a notable inhibition zone in agar diffusion tests. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. In one study, it demonstrated an ability to inhibit acetylcholinesterase activity, which is crucial for maintaining cholinergic neurotransmission.

| Concentration (µM) | % Inhibition of Acetylcholinesterase |

|---|---|

| 1 | 25 |

| 5 | 45 |

| 10 | 65 |

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Hydrophobic Interactions : The naphthalene ring engages in hydrophobic interactions with proteins and enzymes, potentially altering their function.

- Inhibition of Enzymatic Activity : The compound's structural features allow it to act as an inhibitor for enzymes like acetylcholinesterase, affecting neurotransmitter levels in the brain .

Case Studies

- Neuroprotective Study : In a study involving PC12 cells treated with corticosterone, the administration of this compound resulted in significant protection against cell death. The compound increased the expression levels of brain-derived neurotrophic factor (BDNF), suggesting its role in promoting neuronal survival and function .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various naphthalene derivatives, including this compound. Results indicated that it outperformed several analogs in inhibiting Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Propriétés

IUPAC Name |

3-naphthalen-1-yl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(20)13-8-12(9-14(10-13)18(21)22)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPXBPYOTQZIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690977 | |

| Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-85-5 | |

| Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.